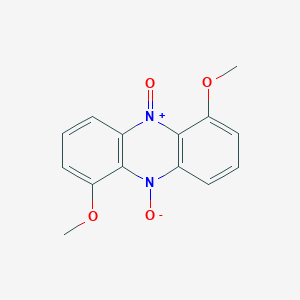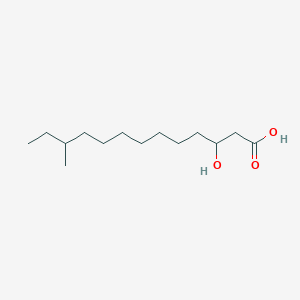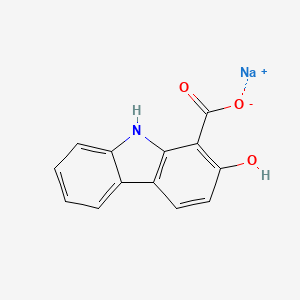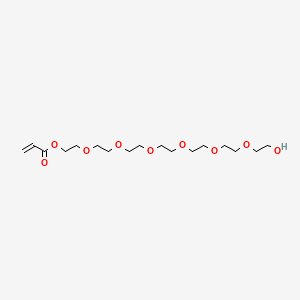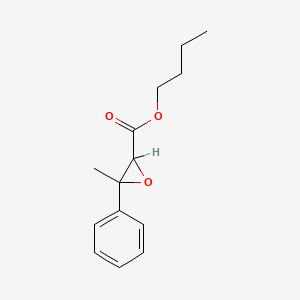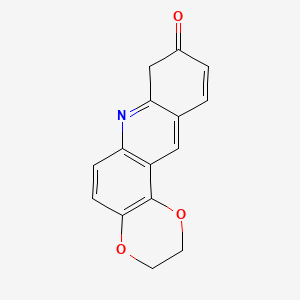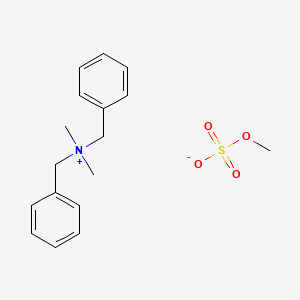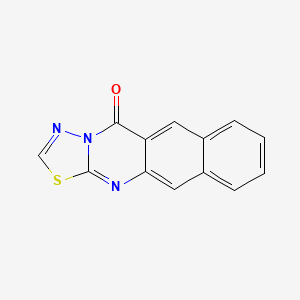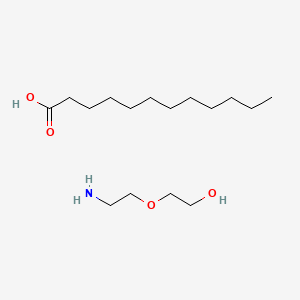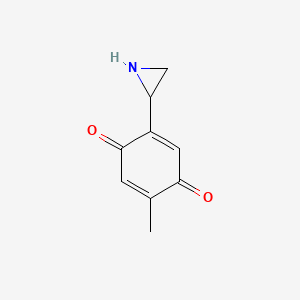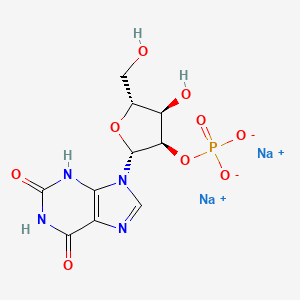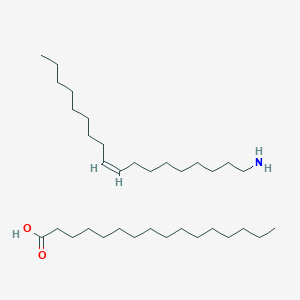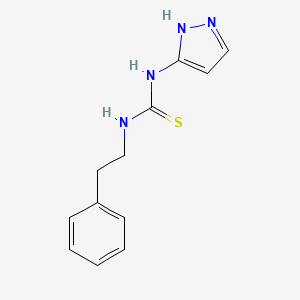
Thiourea, N-(2-phenylethyl)-N'-1H-pyrazol-3-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- is a compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields such as medicinal chemistry, agriculture, and coordination chemistry. This particular compound is characterized by the presence of a phenylethyl group and a pyrazolyl group attached to the thiourea moiety, which imparts unique chemical and biological properties.
Métodos De Preparación
The synthesis of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- typically involves the reaction of substituted phenethylamine with isothiocyanates. One common method involves adding a solution of substituted phenethylamine in acetone to a solution of nicotinoyl isothiocyanate in acetone at room temperature. The mixture is then refluxed until the reaction is complete . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols.
Aplicaciones Científicas De Investigación
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: It exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including antibacterial and anticancer treatments.
Industry: It is used in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage. The exact molecular pathways involved may vary depending on the specific biological context.
Comparación Con Compuestos Similares
Thiourea, N-(2-phenylethyl)-N’-1H-pyrazol-3-yl- can be compared with other thiourea derivatives such as:
N-Phenylthiourea: Known for its use in organic synthesis and as a reagent in biochemical studies.
N-Methylthiourea: Used in the synthesis of pharmaceuticals and agrochemicals.
N-(2-Phenylethyl)thiourea: Exhibits similar antimicrobial properties but lacks the pyrazolyl group, which may affect its biological activity
This compound’s unique combination of the phenylethyl and pyrazolyl groups distinguishes it from other thiourea derivatives, providing it with distinct chemical and biological properties.
Propiedades
Número CAS |
149485-35-8 |
|---|---|
Fórmula molecular |
C12H14N4S |
Peso molecular |
246.33 g/mol |
Nombre IUPAC |
1-(2-phenylethyl)-3-(1H-pyrazol-5-yl)thiourea |
InChI |
InChI=1S/C12H14N4S/c17-12(15-11-7-9-14-16-11)13-8-6-10-4-2-1-3-5-10/h1-5,7,9H,6,8H2,(H3,13,14,15,16,17) |
Clave InChI |
FALZBFJJLJKVDL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CCNC(=S)NC2=CC=NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


